molecular formula C15H13N3 B8493337 1-Methyl-4-phenyl-5-[4-pyridyl]imidazole

1-Methyl-4-phenyl-5-[4-pyridyl]imidazole

Katalognummer: B8493337
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: NSJCXUONRHOYTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-phenyl-5-[4-pyridyl]imidazole is a pyridinylimidazole derivative characterized by a methyl group at position 1, a phenyl group at position 4, and a 4-pyridyl moiety at position 5 of the imidazole ring. The 4-pyridyl group is a critical pharmacophore, facilitating hydrogen bonding and steric interactions in enzyme binding pockets .

Eigenschaften

Molekularformel

C15H13N3

Molekulargewicht

235.28 g/mol

IUPAC-Name

4-(3-methyl-5-phenylimidazol-4-yl)pyridine

InChI

InChI=1S/C15H13N3/c1-18-11-17-14(12-5-3-2-4-6-12)15(18)13-7-9-16-10-8-13/h2-11H,1H3

InChI-Schlüssel

NSJCXUONRHOYTD-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC(=C1C2=CC=NC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights key structural variations and biological activities of 1-methyl-4-phenyl-5-[4-pyridyl]imidazole and related compounds:

Compound Name R1 (Position 1) R4 (Position 4) R5 (Position 5) Key Biological Activity/Notes
1-Methyl-4-phenyl-5-[4-pyridyl]imidazole Methyl Phenyl 4-Pyridyl Likely kinase inhibition (inferred from structural analogs); steric and electronic properties may balance binding affinity
SB203580 H 4-Fluorophenyl 4-Pyridyl Potent p38 MAPK inhibitor (IC₅₀ ~0.3–0.5 µM); selective for α/β isoforms
SB202190 H 4-Hydroxyphenyl 4-Pyridyl Similar p38 MAPK inhibition profile to SB203580; hydroxyl group enhances solubility
INH (Isoniazid derivative) - Variable 4-Pyridyl Antitubercular activity; 4-pyridyl optimizes steric/electrostatic interactions with M. tuberculosis InhA
Compound 5 (INH analog) - Phenyl Phenyl (C4) Lower activity than INH due to absence of pyridyl nitrogen, disrupting hydrogen bonding

Steric and Electrostatic Considerations

  • Steric Effects: The phenyl group at position 4 in the target compound may introduce moderate steric bulk compared to the 4-fluorophenyl group in SB203580. However, molecular docking studies suggest that substituents larger than 4-pyridyl (e.g., bicyclic rings or piperidine) clash with residues like Trp222 in M. tuberculosis InhA, reducing activity . In contrast, SB203580’s 4-methylsulfinylphenyl group at position 2 optimizes interactions with the ATP-binding pocket of p38 MAPK, while avoiding clashes due to its planar structure .
  • Electrostatic Effects :

    • The 4-pyridyl nitrogen (N4) in the target compound is critical for hydrogen bonding, analogous to INH’s interaction with Thr196 in InhA . Replacing this nitrogen with carbon (as in compound 5) eliminates key electrostatic interactions, reducing activity .
    • Electronegative substituents (e.g., Cl, Br) on the phenyl ring at position 4 (as in compounds 11, 14, 20, 22) disrupt hydrogen bonding with Thr196 due to steric clashes, despite favorable electrostatic properties .

Selectivity and Binding Pocket Interactions

  • p38 MAPK Inhibitors :

    • SB203580 and SB202190 exhibit isoform selectivity (α/β over γ/δ) due to their 4-fluorophenyl and 4-hydroxyphenyl groups, which fit into a hydrophobic pocket adjacent to the ATP-binding site . The target compound’s phenyl group at position 4 may lack the electronegativity required for similar selectivity.
    • Co-crystallization studies reveal that SB203580’s 4-pyridyl group aligns with the gatekeeper residue Thr106 in p38α, a interaction likely shared by the target compound .
  • Antitubercular Activity :

    • INH derivatives with 4-pyridyl groups show higher activity against M. tuberculosis than those with five-membered rings or bulkier substituents, emphasizing the importance of planar geometry and nitrogen positioning .

Research Findings and Implications

Key Observations

The 4-pyridyl group is indispensable for hydrogen bonding in both antitubercular and kinase-inhibitory compounds .

Substituent size at position 4 must balance steric bulk and planar geometry to avoid clashes with residues like Trp222 or Thr106 .

Electronegative groups (e.g., F, OH) enhance solubility and selectivity in kinase inhibitors but may reduce antitubercular activity if steric hindrance occurs .

Hypothesized Activity of 1-Methyl-4-phenyl-5-[4-pyridyl]imidazole

  • Strengths : The compound’s 4-pyridyl group likely supports moderate kinase or enzyme inhibition, akin to SB analogs. The phenyl group at position 4 may enhance hydrophobic interactions without excessive bulk.
  • Limitations : The absence of electronegative substituents (e.g., F, SOCH₃) may reduce potency compared to SB203580. Experimental validation is required to confirm binding affinity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.